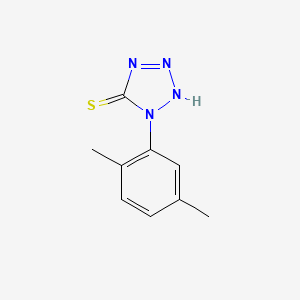

1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

1-Phenyl-1H-tetrazole-5-thiol (PT-thiol) demonstrates versatility in catalysis, particularly in the Markovnikov-selective formal hydroamination of styrenyl compounds. This process, facilitated by catalytic amounts of Ga(OTf)3, efficiently produces tetrazolothione moieties, showcasing an atom-economical approach. The transformation is believed to involve hydrothiolation followed by rearrangement to the observed hydroamination products (Savolainen et al., 2014).

Organometallic Complexes

The bonding behavior of organotin(IV) complexes with 1-phenyl-1H-tetrazole-5-thiolato heterocycles has been comprehensively studied. X-ray determinations of various SnR3L and SnR2L2 complexes, including a detailed analysis of dimethylbis(1-phenyl-1H-tetrazole-5-thiolate)tin(IV), provide insights into the metal-ligand interaction in these organotin(IV) derivatives (Jiménez-Sandoval et al., 1997). Additionally, new organoantimony(V) complexes with 1-phenyl-1H-tetrazole-5-thiol have been synthesized and characterized, showing unique geometric structures and weak intermolecular interactions (Ma et al., 2006).

Polymerization and Material Science

Dimerization of 1-phenyl-1H-tetrazole-5-thiol in alkaline methanol solution has been achieved using metalloporphyrin catalysts. The process and resulting product, 1,2-bis(1-phenyl-1H-tetrazol-5-yl)disulfane, were characterized by various spectroscopic analyses, providing insight into the formation of novel materials (Yahong et al., 2012). Furthermore, the title compound 2,2'-Bis(1-phenyl-1H-tetrazol-5-ylsulfanyl) ether demonstrates interesting structural properties, potentially relevant in material science applications (Wang et al., 2005).

Corrosion Inhibition

Tetrazole derivatives, including 1-phenyl-1H-tetrazole-5-thiol, have been studied for their corrosion inhibition properties. These compounds exhibit significant inhibition efficiency for metals such as aluminum in acidic solutions, with the performance depending on the type of functional groups substituted on the tetrazole ring. The adsorption of these compounds on metal surfaces follows Langmuir adsorption isotherm, indicating a mixed physisorption and chemisorption mechanism (Khaled & Al‐qahtani, 2009).

Propiedades

IUPAC Name |

1-(2,5-dimethylphenyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-4-7(2)8(5-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHXMIIPBQNZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=S)N=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2612752.png)

![4-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2612763.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)

![N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2612769.png)

![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)

![N-{4-[1-(3-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)

![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)